molecular formula C9H14N2O3 B1585136 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE CAS No. 86261-90-7

2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE

Cat. No.: B1585136
CAS No.: 86261-90-7
M. Wt: 198.22 g/mol
InChI Key: PFPUZMSQZJFLBK-UHFFFAOYSA-N
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Description

2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a propenoic acid group, a methyl group, and an imidazolidinyl group, which contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE typically involves the esterification of 2-Propenoic acid, 2-methyl- with 2-(2-oxo-1-imidazolidinyl)ethanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in polymerization reactions to create various polymers and copolymers.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.

Mechanism of Action

The mechanism by which 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE exerts its effects involves interactions with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with specific enzymes or receptors in biological systems. The imidazolidinyl group may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, methyl ester: This compound has a similar structure but lacks the imidazolidinyl group, making it less reactive in certain applications.

    Methacrylic acid, ethyl ester: Another similar compound, which differs in the ester group, leading to variations in reactivity and applications.

    2-Propenoic acid, 2-methyl-, ethenyl ester: This compound has an ethenyl group instead of the imidazolidinyl group, affecting its polymerization properties.

Uniqueness

2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE is unique due to the presence of the imidazolidinyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(2-oxoimidazolidin-1-yl)ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-7(2)8(12)14-6-5-11-4-3-10-9(11)13/h1,3-6H2,2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPUZMSQZJFLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCN1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074635
Record name 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

86261-90-7
Record name N-[2-Methacryloyloxyethyl]ethyleneurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86261-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086261907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-oxoimidazolidin-1-yl)ethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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